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Compound of Interest

Compound Name:
N-Demethyl-N-formylolanzapine-

d8

Cat. No.: B15556563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data pertaining to the

isotopic purity of N-Demethyl-N-formylolanzapine-d8. This deuterated analog of an

olanzapine metabolite is a critical tool in pharmacokinetic studies, particularly those employing

mass spectrometry-based quantification. Ensuring high isotopic purity is paramount for the

accuracy and reliability of such research.

Quantitative Data Summary
The isotopic purity of N-Demethyl-N-formylolanzapine-d8 is a measure of the percentage of

the molecule that contains the desired eight deuterium atoms. This is typically determined by

mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio.

While a specific Certificate of Analysis for a particular batch is required for exact figures[1], the

following table represents a typical specification for such a deuterated standard.
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Isotopologue Deuterium Incorporation Relative Abundance (%)

d8 C₁₇H₁₀D₈N₄OS > 98%

d7 C₁₇H₁₁D₇N₄OS < 2%

d6 C₁₇H₁₂D₆N₄OS < 0.5%

d5 C₁₇H₁₃D₅N₄OS < 0.1%

d4 C₁₇H₁₄D₄N₄OS < 0.1%

d3 C₁₇H₁₅D₃N₄OS < 0.1%

d2 C₁₇H₁₆D₂N₄OS < 0.1%

d1 C₁₇H₁₇D₁N₄OS < 0.1%

d0 (unlabeled) C₁₇H₁₈N₄OS < 0.1%

Note: The data presented in this table is illustrative. Actual values are lot-specific and should be

obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols
The determination of isotopic purity for N-Demethyl-N-formylolanzapine-d8 relies on two

primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance

(NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is the definitive technique for quantifying isotopic

enrichment.

Methodology:

Sample Preparation: A dilute solution of N-Demethyl-N-formylolanzapine-d8 is prepared in

a suitable solvent, such as methanol or acetonitrile.

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with

a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is employed.
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Chromatographic Separation: The sample is injected into the LC system to separate the

analyte from any potential impurities. A C18 column is typically used with a gradient elution

of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Mass Spectrometric Analysis:

The eluent is introduced into the mass spectrometer, and data is acquired in full scan

mode to detect all isotopic species.

The mass spectrum will show a cluster of peaks corresponding to the different

isotopologues (d0 to d8).

The relative intensity of each peak is proportional to the abundance of that isotopologue.

Data Analysis: The isotopic purity is calculated by determining the area of the peak

corresponding to the d8 isotopologue relative to the sum of the areas of all isotopologue

peaks.

NMR Spectroscopy for Structural Confirmation and
Deuterium Localization
While MS provides quantitative data on isotopic distribution, NMR spectroscopy is used to

confirm the location of the deuterium atoms on the molecular structure.

Methodology:

Sample Preparation: A sample of the deuterated compound is dissolved in a suitable

deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6).

¹H NMR Analysis:

A proton NMR spectrum is acquired. The absence or significant reduction of signals at

specific chemical shifts, when compared to the spectrum of the non-deuterated standard,

confirms the positions of deuterium labeling.

¹³C NMR Analysis:
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A carbon-13 NMR spectrum can also be useful. Carbon atoms attached to deuterium will

show a characteristic splitting pattern (a triplet for a -CD- group, a quintet for a -CD2-

group, and a septet for a -CD3 group) and a shift in their resonance compared to the non-

deuterated compound.

Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for the analysis of the isotopic purity of

N-Demethyl-N-formylolanzapine-d8.
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Caption: Workflow for determining the isotopic purity of N-Demethyl-N-formylolanzapine-d8.

This comprehensive approach, combining high-resolution mass spectrometry for quantification

and NMR for structural verification, ensures a thorough and accurate assessment of the

isotopic purity of N-Demethyl-N-formylolanzapine-d8, thereby validating its suitability for use

in sensitive bioanalytical and drug metabolism studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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